1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one

CNS drug design Lipophilicity Physicochemical properties

1,2,6,7-Tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one (CAS 124187-74-2) is a fused bicyclic heterocycle comprising a saturated thiopyran ring annulated to a pyrazol-3-one core. This scaffold is reported as a synthetic intermediate in the construction of kinase-focused screening libraries, notably as a Glycogen Synthase Kinase 3β (GSK-3β) pharmacophore precursor.

Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
CAS No. 124187-74-2
Cat. No. B047148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one
CAS124187-74-2
SynonymsThiopyrano[3,2-c]pyrazol-3(5H)-one, 1,2,6,7-tetrahydro-
Molecular FormulaC6H8N2OS
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=O)NN2)SC1
InChIInChI=1S/C6H8N2OS/c9-6-5-4(7-8-6)2-1-3-10-5/h1-3H2,(H2,7,8,9)
InChIKeySNBWDVNDGVABAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,6,7-Tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one (CAS 124187-74-2): A Physicochemically Differentiated Pyrazolone Scaffold for Drug Discovery Sourcing


1,2,6,7-Tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one (CAS 124187-74-2) is a fused bicyclic heterocycle comprising a saturated thiopyran ring annulated to a pyrazol-3-one core. This scaffold is reported as a synthetic intermediate in the construction of kinase-focused screening libraries, notably as a Glycogen Synthase Kinase 3β (GSK-3β) pharmacophore precursor [1]. The compound is characterized by a low molecular weight (156.21 g/mol), a calculated partition coefficient (XLogP) of 0.9, a topological polar surface area (TPSA) of 66.4 Ų, five possible tautomeric states, and zero rotatable bonds, conferring a rigid, hydrogen-bond-capable architecture distinct from its thieno- and furo-pyrazole analogs [2].

Why Generic Pyrazol-3-one or Thienopyrazole Interchange Fails: Quantitative Physicochemical Differentiation of 1,2,6,7-Tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one


In-class compounds within the bicyclic pyrazolone family exhibit divergent physicochemical profiles that critically influence solubility, permeability, and target engagement. The thiopyrano[3,2-c] scaffold introduces a saturated sulfur-containing six-membered ring, which fundamentally alters lipophilicity and hydrogen-bonding capacity compared to aromatic thieno[3,2-c]pyrazoles or oxygen-containing furo[3,2-c]pyrazoles. These differences are not cosmetic; they directly determine central nervous system multiparameter optimization (CNS MPO) scores, kinetic solubility, and P-glycoprotein efflux liability. Substituting 1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one with a structurally related but physicochemically distinct analog risks derailing lead optimization campaigns through unpredictable shifts in ADMET properties and target selectivity profiles [1].

Quantitative Differentiation Evidence Table: 1,2,6,7-Tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one vs. Closest Pyrazol-3-one and Thienopyrazole Comparators


Reduced Lipophilicity (XLogP) Compared to 1H-Thieno[3,2-c]pyrazole Unlocks Superior CNS Drug-Like Space

1,2,6,7-Tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one exhibits a calculated XLogP of 0.9, substantially lower than the 1.62 measured for 1H-thieno[3,2-c]pyrazole (CAS 10588-59-7) and markedly higher than the 0.1 determined for the 5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid comparator [1][2]. This places the target compound within the optimal CNS drug-like lipophilicity range (XLogP 1–3), whereas the thieno analog exceeds it and the furo comparator falls below, reducing the likelihood of adequate blood-brain barrier penetration. These are computed values from structural inputs; experimental logD7.4 values are not available in the public domain [2].

CNS drug design Lipophilicity Physicochemical properties

Higher Topological Polar Surface Area (TPSA) Enhances Hydrogen-Bonding Capacity Relative to Thienopyrazole Scaffolds

The topological polar surface area (TPSA) of 1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one is 66.4 Ų, which is 9.5 Ų higher than the 56.9 Ų TPSA of 1H-thieno[3,2-c]pyrazole [1][2]. The thiopyrano-fused pyrazolone also presents two hydrogen-bond donors and three hydrogen-bond acceptors, versus one donor and two acceptors for the parent 1H-thieno[3,2-c]pyrazole [2]. This elevated polarity arises from the replacement of the thiophene sulfur with a saturated thiopyran ring and the presence of the carbonyl oxygen in the pyrazolone tautomer.

Medicinal chemistry TPSA Drug-likeness

Five Tautomeric States Offer Conformational Sampling Advantage Over Rigid Aromatic Thienopyrazoles

1,2,6,7-Tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one can exist in five distinct tautomeric states (computed), whereas 1H-thieno[3,2-c]pyrazole exhibits a single dominant annular tautomeric form due to its fully aromatic character [1]. The pyrazol-3-one moiety can equilibrate between the 3-hydroxy-pyrazole and 3-oxo-pyrazolidine forms, and the saturated thiopyran ring can adopt multiple low-energy conformations. This tautomeric and conformational flexibility may enable induced-fit binding to protein targets that is not achievable with conformationally constrained aromatic analogs.

Tautomerism Conformational sampling Target engagement

Zero Rotatable Bonds Confers Maximal Ligand Efficiency Potential vs. Substituted Thieno[3,2-c]pyrazole-urea GSK-3β Inhibitors

1,2,6,7-Tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one possesses zero rotatable bonds and a molecular weight of 156.21 g/mol, yielding a heavy atom count of 10. In contrast, the potent GSK-3β inhibitor 3a (thieno[3,2-c]pyrazol-urea derivative) has an IC50 of 74.4 nM but a molecular weight of approximately 310–350 g/mol with multiple rotatable bonds connecting the urea-linked phenyl ring [1]. The target compound, as a minimal bicyclic core fragment, offers a superior starting point for fragment-based lead generation where maximal ligand efficiency (LE > 0.30 kcal/mol per heavy atom) is the primary selection criterion.

Ligand efficiency Fragment-based drug discovery GSK-3β

Sulfur-Containing Saturated Scaffold Enables Tunable Oxidation State Diversification Absent in Aromatic Thieno and Furo Congeners

The thiopyran sulfur atom in 1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one can be selectively oxidized to the corresponding sulfoxide (S=O) or sulfone (O=S=O), yielding three distinct oxidation states from a single parent scaffold [1]. By contrast, 1H-thieno[3,2-c]pyrazole and 1H-furo[3,2-c]pyrazole are aromatic systems where sulfur or oxygen participates in π-conjugation and cannot undergo analogous oxidation without ring disruption. This is a direct structural consequence of the saturated thiopyran architecture.

Scaffold diversification Sulfur oxidation Chemical biology

Optimal Research and Industrial Application Scenarios for 1,2,6,7-Tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one Based on Differentiated Evidence


Fragment-Based Lead Generation for GSK-3β and Related CNS Kinase Targets Requiring Low Lipophilicity

With an XLogP of 0.9 and zero rotatable bonds, this compound serves as an ideal fragment starting point for structure-guided optimization of GSK-3β inhibitors. Its physicochemical profile aligns with CNS drug-like property guidelines, offering a superior alternative to more lipophilic 1H-thieno[3,2-c]pyrazole fragments (XLogP 1.62) that may incur higher phospholipidosis risk and promiscuous binding [2].

Oxidation-State-Adjustable Chemical Probe Synthesis for Kinase Profiling Panels

The saturated thiopyran sulfur enables controlled oxidation to sulfoxide and sulfone derivatives, facilitating the systematic exploration of binding interactions along the full polarizability gradient. This is not achievable with 1H-thieno[3,2-c]pyrazole or 1H-furo[3,2-c]pyrazole scaffolds, where oxidation disrupts aromaticity. The core can therefore serve as a versatile starting material for generating focused chemical probe libraries with graduated physicochemical properties [2].

Scaffold-Hopping from Aryl-Hydrazono Pyrazol-5-one GSK-3β Inhibitors to Identify Novel Chemotypes

The 3-aryl-4-(arylhydrazono)-1H-pyrazol-5-one class established high ligand efficiency GSK-3β inhibition but carries a high aromatic ring count. 1,2,6,7-Tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one provides a saturated thiopyran replacement that reduces aromatic character (Fsp³ = 0.50) while preserving the pyrazol-3-one hydrogen-bonding motif critical for hinge-region recognition, enabling systematic scaffold-hopping efforts to improve solubility and reduce planar aromatic stacking liabilities [1].

Biophysical Assay Development Where Tautomeric State-Specific Binding Is Interrogated

The five accessible tautomeric states of this compound present a unique opportunity for investigating protomer-specific binding to kinase targets using techniques such as protein-observed ¹⁹F NMR, Surface Plasmon Resonance (SPR) under varied pH conditions, or X-ray crystallography. This contrasts with the single dominant tautomer of 1H-thieno[3,2-c]pyrazole, making the target compound a more information-rich tool for mechanistic enzymology studies [2].

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